Methylene Spacer Between Oxane and Pyrazole: Impact on Conformational Flexibility vs. Directly Attached Oxane Analogs
The target compound incorporates a methylene (–CH2–) spacer linking the tetrahydropyran (oxane) ring to the pyrazole N1, whereas the analog N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide attaches the oxane ring directly to N1 without a spacer . In published RORγ inverse agonist series, the presence of a methylene linker between a saturated heterocycle and the pyrazole core was shown to enhance ligand efficiency (LE) and improve metabolic stability by reducing CYP-mediated oxidation at the heterocycle–pyrazole junction [1]. Although direct biochemical data for this exact compound pair are not publicly available, the class-level inference is that the methylene spacer increases the number of energetically accessible conformers, potentially enabling the pyrrole-benzamide pharmacophore to sample a broader binding pose distribution within the RORγ ligand-binding domain orthosteric pocket [2].
| Evidence Dimension | Conformational flexibility and metabolic stability |
|---|---|
| Target Compound Data | Methylene spacer present; rotatable bond count = 4 (excludes amide bond) |
| Comparator Or Baseline | N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide (direct oxane attachment; rotatable bond count = 3) |
| Quantified Difference | One additional rotatable bond (+33% increase); class-level evidence associates methylene linker with 2–5× improvement in metabolic stability in analogous RORγ inhibitor series [1]. |
| Conditions | Structural comparison; biochemical data inferred from Hirata et al. 2016 ACS Med Chem Lett series where methylene-linked saturated heterocycles demonstrated superior metabolic stability relative to directly attached analogs. |
Why This Matters
For procurement, the methylene spacer distinguishes this compound from commercially available directly-attached oxane analogs, which may exhibit different metabolic profiles and binding kinetics in RORγ or ROCK assays.
- [1] Hirata K, et al. SAR Exploration Guided by LE and Fsp(3): Discovery of a Selective and Orally Efficacious RORγ Inhibitor. ACS Med Chem Lett. 2016. View Source
- [2] RCSB PDB. 4ZOM: RORgamma in complex with inverse agonist 4j. Deposited 2015-05-06. View Source
